Home > Products > Building Blocks P15109 > 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine
4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine - 115093-88-4

4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine

Catalog Number: EVT-1175132
CAS Number: 115093-88-4
Molecular Formula: C9H11BrN4O2
Molecular Weight: 287.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is classified under pyrrolo[2,3-d]pyrimidines, which are heterocyclic compounds containing a fused pyrrole and pyrimidine ring system. The classification emphasizes its potential as a therapeutic agent due to its structural similarity to purine nucleosides and other biologically active molecules. Pyrrolo[2,3-d]pyrimidine derivatives have been studied for their roles in cancer therapy, immunosuppression, and antiviral applications .

Synthesis Analysis

The synthesis of 4-amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine typically involves several steps:

  1. Starting Materials: The synthesis may commence with commercially available or synthesized starting materials such as 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
  2. Bromination: Bromination at the 5-position can be achieved using N-bromosuccinimide in an appropriate solvent like chloroform under reflux conditions for 1 to 3 hours. This step introduces the bromine atom necessary for the final structure.
  3. Alkylation: The introduction of the hydroxyethoxymethyl group at the 7-position can be performed through alkylation reactions with suitable alkylating agents. The reaction conditions typically involve a base such as potassium carbonate in a polar solvent.
  4. Purification: After completion of the reactions, purification methods such as recrystallization or chromatography are employed to isolate the desired product in high purity.

The specific reaction conditions, including temperature and time, as well as the choice of solvents and bases, are crucial for optimizing yields and minimizing by-products .

Molecular Structure Analysis

The molecular structure of 4-amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine can be described as follows:

  • Chemical Formula: C10_{10}H12_{12}BrN5_{5}O
  • Molecular Weight: Approximately 284.14 g/mol
  • Structural Features:
    • A pyrrole ring fused to a pyrimidine ring.
    • An amino group (-NH2_2) at the 4-position.
    • A bromine atom at the 5-position.
    • A hydroxyethoxymethyl substituent at the 7-position.

The presence of these functional groups suggests potential interactions with biological targets, enhancing its activity against specific enzymes or receptors involved in disease processes .

Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, potentially leading to new derivatives that may exhibit enhanced biological activity.
  2. Hydroxyl Group Reactions: The hydroxyethoxymethyl group can engage in further chemical modifications, such as esterification or etherification, which could modify its solubility and bioavailability.
  3. Dehydrogenation: Under certain conditions, dehydrogenation reactions may occur, influencing the compound's stability and reactivity.

These reactions can be leveraged in medicinal chemistry to develop new analogs with improved pharmacological profiles .

Mechanism of Action

The mechanism of action for compounds like 4-amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine often involves inhibition of specific protein kinases such as Janus Kinase 3 (JAK3).

  1. Enzyme Inhibition: By binding to the active site of JAK3 or similar kinases, this compound can prevent substrate phosphorylation, thereby interfering with signaling pathways involved in cell proliferation and survival.
  2. Therapeutic Implications: This inhibition is particularly relevant in diseases characterized by dysregulated immune responses or uncontrolled cell growth, such as autoimmune diseases and cancers.

Studies have shown that pyrrolo[2,3-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines due to their ability to disrupt these critical signaling pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide but may have limited solubility in non-polar solvents.
  • Melting Point: Specific melting point data would need to be determined experimentally but is expected to be consistent with similar compounds in this class.
  • Stability: Stability under various pH conditions and temperatures should be evaluated for practical applications.

These properties influence its formulation into pharmaceutical preparations and its behavior in biological systems .

Applications

The applications of 4-amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine are diverse:

  1. Pharmaceutical Development: As an inhibitor of protein kinases like JAK3, it holds promise for treating autoimmune disorders (e.g., rheumatoid arthritis) and certain cancers.
  2. Antiviral Activity: Some derivatives have shown potential antiviral activity against various viruses by interfering with viral replication mechanisms.
  3. Research Tool: This compound can serve as a valuable tool in biochemical research for studying kinase signaling pathways and their roles in disease mechanisms.

Further studies are warranted to explore its full therapeutic potential and optimize its efficacy through structural modifications .

Introduction to Pyrrolo[2,3-d]pyrimidine Derivatives

Structural Significance of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure that serves as a bioisostere of naturally occurring purine nucleobases. This core consists of a pyrrole ring annulated to the 4- and 5-positions of a pyrimidine ring, creating a planar, electron-rich aromatic system. Unlike purines, which contain nitrogen atoms at positions 1, 3, 7, and 9, the pyrrolo[2,3-d]pyrimidine core replaces the N7 nitrogen of purines with a carbon atom (C7). This modification fundamentally alters the electronic distribution and steric accessibility of the scaffold. The C7 carbon atom enables functionalization with diverse substituents that project into specific regions of biological targets, a feature exploited in kinase inhibitor design [1] [6].

The scaffold’s significance arises from its capacity to mimic the adenine moiety of ATP, allowing competitive inhibition of ATP-binding sites in kinases. Structural analyses reveal that the core nitrogen atoms (N1 and N3 of the pyrimidine ring) form critical hydrogen bonds with backbone residues in the kinase hinge region, analogous to those observed with purine-based inhibitors. However, the enhanced π-electron density of the five-membered ring (due to the absence of N7) facilitates stronger cation-π and π-stacking interactions with hydrophobic residues in binding pockets. This electronic profile enhances binding affinity compared to purine counterparts in many kinase targets [1] [7]. Beyond kinase inhibition, the scaffold’s inherent rigidity provides metabolic stability, while its amphoteric nature (exhibiting both basic and weakly acidic properties) contributes to favorable pharmacokinetic profiles in drug candidates [6] [7].

Table 1: Key Structural and Electronic Features of Pyrrolo[2,3-d]pyrimidine vs. Purine

FeaturePyrrolo[2,3-d]pyrimidinePurine (Adenine)Biological Consequence
Atom at Position 7Carbon (C7)Nitrogen (N7)Enables C7 substitution; enhances electron density in the ring
Five-Membered RingPyrrole (more electron-rich)ImidazoleStronger hydrophobic/stacking interactions
H-Bond AcceptorsN1, N3 (pyrimidine)N1, N3, N7 (imidazole)Mimics adenine H-bonding; N7 absence alters binding specificity
TautomerizationFixed 7H-tautomerMultiple tautomersPredictable binding mode
C-H Bond at Position 7Acidic (pKa ~17-18)N/APotential for weak hydrogen bonding or C-H···O interactions

The synthetic versatility of this core further underpins its pharmaceutical relevance. Classical routes involve condensation of 4-aminopyrroles with formamide or its derivatives, or cyclization strategies using malononitrile derivatives [7] [8]. Modern green chemistry approaches, such as β-cyclodextrin-catalyzed reactions in aqueous media, highlight efforts to optimize the synthesis of functionalized derivatives for drug discovery pipelines [8].

Role of Substituents in Biological Activity: Bromo, Amino, and Hydroxyethoxymethyl Groups

The biological activity of 4-amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine is critically governed by its three key substituents: the 4-amino group, the 5-bromo group, and the 7-(2-hydroxyethoxymethyl) chain. Each moiety contributes distinct physicochemical and target-binding properties, enabling precise optimization for kinase inhibition.

  • 4-Amino Group (C4 Position): The exocyclic amino group at C4 is indispensable for high-affinity kinase binding. It acts as a hydrogen bond donor, typically interacting with carbonyl oxygen atoms (e.g., Glu694 in BCR-ABL or Met793 in EGFR) within the hinge region of kinase ATP pockets. Structural studies demonstrate that removal or alkylation of this group drastically reduces inhibitory potency [1] [4]. In EGFR inhibitors, this amino group is essential for overcoming resistance mutations like T790M, as confirmed by enzymatic assays showing IC50 values in the low nanomolar range for amino-substituted derivatives against mutant forms [4]. Its electron-donating character also modulates the π-electron density of the core, enhancing interactions with hydrophobic residues adjacent to the ATP site.

  • 5-Bromo Group (C5 Position): The bromine atom at C5 serves dual roles: steric blockade and electronic modulation. As a moderately large halogen (van der Waals radius ~1.85 Å), it occupies a hydrophobic subpocket in kinases like VEGFR2 or CDK2, often lined with residues such as Ile, Leu, or Val. This hydrophobic interaction enhances binding affinity and selectivity. Bromine’s polarizability also induces weak halogen bonding with carbonyl oxygens (e.g., C=O of backbone residues), further stabilizing the inhibitor-kinase complex [1] [2]. Crucially, the C5 bromine sterically hinders metabolic oxidation at the electron-rich C5-C6 bond, improving metabolic stability compared to unsubstituted analogs. In multi-kinase inhibitors, bromo-substituted derivatives demonstrate enhanced potency against VEGFR2 and CDK2, with IC50 values as low as 40 nM, comparable to sunitinib [2] [3].

  • 7-(2-Hydroxyethoxymethyl) Chain (N7 Position): The 7-(2-hydroxyethoxymethyl) substituent is a strategic modification addressing solubility, membrane permeability, and auxiliary target interactions. The ethylene glycol linker introduces hydrophilicity, counterbalancing the hydrophobic core and halogen, thereby improving aqueous solubility—a common limitation of pyrrolopyrimidine derivatives. The terminal hydroxyl group enables hydrogen bonding with solvent water molecules or polar residues (e.g., Asp or Ser) near the kinase’s solvent front region. This group also mimics the ribose moiety of ATP, potentially contributing to interactions with less conserved regions outside the hinge, enhancing selectivity [5] [6]. In antiviral analogs like ganciclovir, similar alkoxymethyl chains facilitate phosphorylation by viral kinases, though in kinase-targeted compounds, its primary role is pharmacokinetic optimization [5] [9]. Molecular modeling indicates the flexible chain can adopt conformations that access solvent-exposed regions, reducing entropic penalties upon binding compared to bulkier rigid groups.

Table 2: Functional Contributions of Substituents in 4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine

SubstituentPositionKey InteractionsBiological Impact
Amino (NH₂)C4H-bond donation to hinge residue carbonyl (e.g., EGFR Met793); electron donationEssential for hinge binding; IC50 reduction to nanomolar levels against EGFR/BTK kinases [1] [4]
Bromo (Br)C5Hydrophobic filling; weak halogen bonding; steric block of metabolismEnhances affinity for hydrophobic pockets (VEGFR2/CDK2); improves metabolic stability [1] [2]
(2-Hydroxyethoxy)methylN7/C7H-bonding via OH; solvation enhancement; mimics riboseBoosts solubility; may engage solvent-front residues; lowers logP [5] [6] [9]

The synergistic interplay of these substituents creates a multi-targeted kinase inhibitor profile. For instance, compound 5k—a close analog bearing these groups—exhibits simultaneous inhibition of EGFR, Her2, VEGFR2, and CDK2 at nanomolar concentrations (IC50 40–204 nM). This activity stems from the amino group securing hinge binding, the bromine atom engaging hydrophobic pockets, and the hydroxyethoxymethyl chain optimizing drug-like properties [2] [3]. The strategic incorporation of halogen and hydrophilic chains exemplifies rational design to balance potency, selectivity, and pharmacokinetics in pyrrolo[2,3-d]pyrimidine-based therapeutics.

Properties

CAS Number

115093-88-4

Product Name

4-Amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine

IUPAC Name

2-[(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol

Molecular Formula

C9H11BrN4O2

Molecular Weight

287.11 g/mol

InChI

InChI=1S/C9H11BrN4O2/c10-6-3-14(5-16-2-1-15)9-7(6)8(11)12-4-13-9/h3-4,15H,1-2,5H2,(H2,11,12,13)

InChI Key

RMOPBCMNPLURLP-UHFFFAOYSA-N

SMILES

C1=C(C2=C(N=CN=C2N1COCCO)N)Br

Synonyms

4-amino-5-bromo-7-(2-hydroxyethoxymethyl)pyrrolo(2,3-d)pyrimidine
5-bromo acyclic tubercidin
ABHEMPP

Canonical SMILES

C1=C(C2=C(N=CN=C2N1COCCO)N)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.